1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine
CAS No.:
Cat. No.: VC16409700
Molecular Formula: C14H19ClFN3
Molecular Weight: 283.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19ClFN3 |
|---|---|
| Molecular Weight | 283.77 g/mol |
| IUPAC Name | 1-(3-fluorophenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C14H18FN3.ClH/c1-11(2)18-14(6-7-17-18)10-16-9-12-4-3-5-13(15)8-12;/h3-8,11,16H,9-10H2,1-2H3;1H |
| Standard InChI Key | FHKVRNHWLIWDIA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C(=CC=N1)CNCC2=CC(=CC=C2)F.Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure comprises three distinct components:
-
A 3-fluorophenyl group, which introduces electron-withdrawing characteristics and influences binding affinity .
-
An isopropyl-substituted pyrazole ring, contributing steric bulk and modulating solubility .
-
A methanamine linker, enabling hydrogen bonding and ionic interactions with biological targets.
The SMILES notation and InChIKey FHKVRNHWLIWDIA-UHFFFAOYSA-N confirm the spatial arrangement of these groups. The fluorine atom at the phenyl ring’s meta position enhances metabolic stability by resisting oxidative degradation .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 283.77 g/mol | |
| IUPAC Name | 1-(3-fluorophenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine; hydrochloride | |
| Topological Polar Surface Area | 41.6 Ų |
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit synthesis protocols are proprietary, the compound likely derives from:
-
Condensation reactions between pyrazole-carbaldehydes and fluorophenyl-containing amines .
-
N-alkylation of the pyrazole nitrogen using isopropyl halides .
-
Salt formation with hydrochloric acid to improve crystallinity.
Comparative Analysis with Structural Analogues
1-(3-Fluorophenyl)-N-[(1-Methyl-1H-Pyrazol-4-yl)Methyl]Methanamine
This analogue (PubChem CID 79485114 ) replaces isopropyl with a methyl group, reducing molecular weight (205.23 g/mol ) and lipophilicity. While simpler to synthesize, it exhibits lower enzyme inhibition efficacy in vitro .
Patent Derivatives
The patent US9415037B2 discloses compounds like 4-[2-(cyclopropanecarbonylamino)- triazolo[1,5-a]pyridin-5-yl]-N-[(3-fluorophenyl)methyl]benzamide , which share the 3-fluorophenyl motif but incorporate triazolo-pyridine cores. These derivatives show superior anti-inflammatory activity but higher synthetic complexity .
Future Research Directions
-
Mechanistic Studies: Elucidate the compound’s interaction with specific enzymes (e.g., COX-2, JAK kinases) using X-ray crystallography .
-
In Vivo Pharmacokinetics: Assess oral bioavailability and half-life in rodent models.
-
Toxicological Profiling: Evaluate genotoxicity and organ-specific liabilities via Ames tests and histopathology .
-
Analog Synthesis: Explore substituents like trifluoromethyl or sulfonamide groups to optimize potency and safety .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume